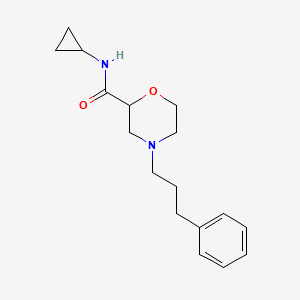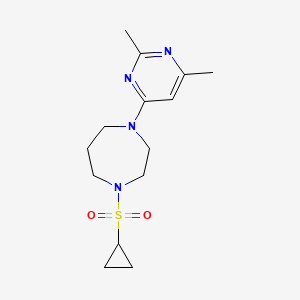![molecular formula C15H21N3O3 B12265250 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12265250.png)
2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine est un composé organique complexe qui présente à la fois des groupes fonctionnels morpholine et pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle morpholine : En partant d’un précurseur approprié, le cycle morpholine peut être synthétisé par des réactions de cyclisation.
Introduction du groupe pyridine : Le groupement pyridine peut être introduit par des réactions de substitution nucléophile ou de couplage.
Assemblage final : Le composé final est assemblé en reliant les groupes morpholine et pyridine par des réactions de carbonylation et d’alkylation appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et des techniques de chimie à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle morpholine ou du groupement pyridine.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle ou d’autres groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont toutes deux possibles, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, réactifs organométalliques.
Principaux produits formés
Les principaux produits dépendraient des réactions et des conditions spécifiques utilisées. Par exemple, l’oxydation pourrait donner des N-oxydes, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé pourrait servir de ligand dans des réactions catalytiques.
Science des matériaux :
Biologie
Sondes biochimiques : Utilisées pour étudier les mécanismes enzymatiques ou les interactions protéiques.
Développement de médicaments : Potentiel en tant que composé principal dans le développement de nouveaux médicaments.
Médecine
Agents thérapeutiques : Étudiés pour leurs effets thérapeutiques potentiels dans diverses maladies.
Industrie
Synthèse chimique : Utilisé comme intermédiaire dans la synthèse d’autres molécules complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. En chimie médicinale, il pourrait impliquer la liaison à une enzyme ou un récepteur spécifique, modulant ainsi son activité. Les cibles moléculaires et les voies seraient identifiées par des dosages biochimiques et des modélisations informatiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Morpholine-4-carbonyl)-4-[(pyridin-3-yl)methyl]morpholine
- 2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine
Unicité
La combinaison unique de groupes morpholine et pyridine dans 2-(Morpholine-4-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine peut conférer des propriétés chimiques distinctes, telles qu’une stabilité accrue ou des affinités de liaison spécifiques, ce qui la rend particulièrement précieuse dans certaines applications.
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
morpholin-4-yl-[4-(pyridin-4-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H21N3O3/c19-15(18-6-8-20-9-7-18)14-12-17(5-10-21-14)11-13-1-3-16-4-2-13/h1-4,14H,5-12H2 |
Clé InChI |
RAEMLKGUUKUJDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,4-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12265167.png)
![6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265180.png)

![4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265185.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine](/img/structure/B12265191.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2,6-trimethylpyrimidin-4-amine](/img/structure/B12265195.png)
![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B12265207.png)
![[2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]dimethylamine](/img/structure/B12265212.png)
![N-methyl-1-(pyridin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine](/img/structure/B12265216.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12265226.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265227.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B12265228.png)

